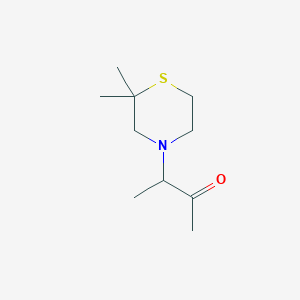
3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the 2,2-dimethyl group and the butan-2-one moiety adds to the complexity and potential reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with 2,2-dimethylbutan-2-one under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms in the thiomorpholine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated thiomorpholine derivatives.
Scientific Research Applications
3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one.
2,2-Dimethylbutan-2-one: A structural component of the compound.
Sulfoxides and Sulfones: Oxidation products of thiomorpholine derivatives.
Uniqueness
This compound is unique due to the presence of both the thiomorpholine ring and the 2,2-dimethylbutan-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)butan-2-one |
InChI |
InChI=1S/C10H19NOS/c1-8(9(2)12)11-5-6-13-10(3,4)7-11/h8H,5-7H2,1-4H3 |
InChI Key |
QXZXVJLRKZQWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N1CCSC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















